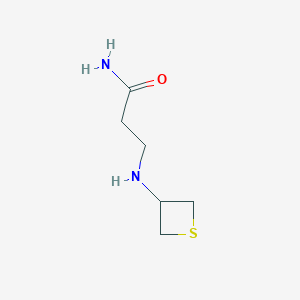
3-(Thietan-3-ylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Thietan-3-ylamino)propanamide is an organic compound characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur
Preparation Methods
The synthesis of 3-(Thietan-3-ylamino)propanamide can be achieved through several routes. One common method involves the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates, leading to the formation of the thietane ring . Another approach is the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-(Thietan-3-ylamino)propanamide undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions are common, where the thietane ring can be opened or modified.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Thietan-3-ylamino)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Thietan-3-ylamino)propanamide involves its interaction with molecular targets through the thietane ring. This interaction can lead to the inhibition of specific enzymes or modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-(Thietan-3-ylamino)propanamide can be compared with other similar compounds, such as:
N-(Prop-2-yn-1-yl)-3-(thietan-3-ylamino)propanamide: This compound has a similar structure but includes an additional propynyl group.
Thietan-3-yl derivatives: These compounds share the thietane ring but differ in their substituents and functional groups.
The uniqueness of this compound lies in its specific structural features and the versatility of its applications in various fields.
Properties
Molecular Formula |
C6H12N2OS |
|---|---|
Molecular Weight |
160.24 g/mol |
IUPAC Name |
3-(thietan-3-ylamino)propanamide |
InChI |
InChI=1S/C6H12N2OS/c7-6(9)1-2-8-5-3-10-4-5/h5,8H,1-4H2,(H2,7,9) |
InChI Key |
DAHOVSCMXANROK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(tert-Butyl)9-methyl3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B13016764.png)
![2-Methyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13016772.png)
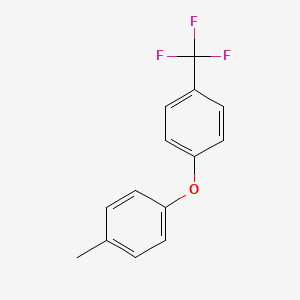
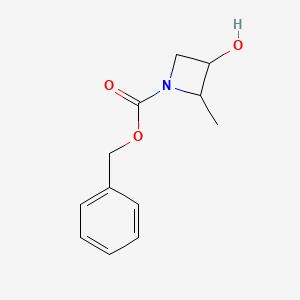
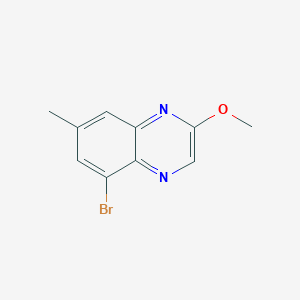
![3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate](/img/structure/B13016803.png)
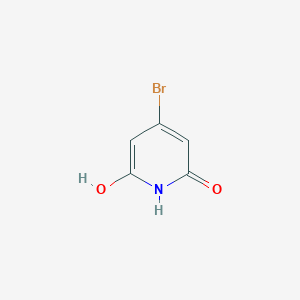


![8-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13016831.png)

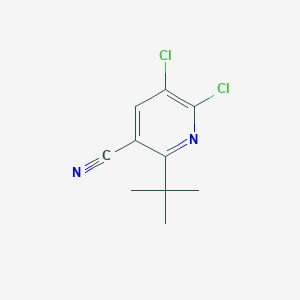
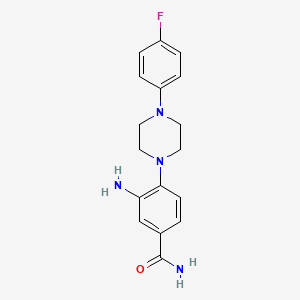
![4-Bromo-4'-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B13016849.png)
